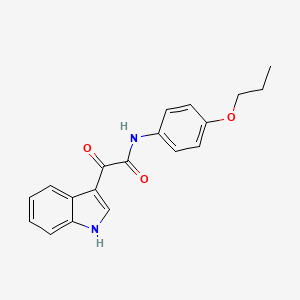
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide, also known as GW1516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been studied extensively for its biochemical and physiological effects.
作用機序
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in fatty acid oxidation and a decrease in glucose utilization, resulting in an overall increase in energy expenditure. This mechanism of action makes 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide a potential therapeutic agent for the treatment of metabolic disorders.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including an increase in fatty acid oxidation, a decrease in glucose utilization, an increase in endurance and performance, and a decrease in inflammation. These effects make 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide a potential therapeutic agent for the treatment of metabolic disorders and a potential performance-enhancing agent in sports.
実験室実験の利点と制限
One of the main advantages of using 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide in lab experiments is its specificity for PPARδ, which allows for a more targeted approach to studying the effects of PPARδ activation. However, one of the limitations of using 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide, including further investigation into its potential therapeutic applications in the treatment of metabolic disorders, further investigation into its potential performance-enhancing effects in sports, and further investigation into its potential applications in environmental science. Additionally, future studies should focus on developing safer and more effective PPARδ agonists that can be used in a variety of experimental settings.
合成法
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide involves the reaction of 4-propoxyphenylacetic acid with 1H-indole-3-carboxaldehyde in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with hydrazine hydrate and acetic anhydride to yield the final product.
科学的研究の応用
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, sports science, and environmental science. In medicine, this compound has shown promising results in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. In sports science, 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide has been studied for its potential applications in enhancing endurance and performance. In environmental science, this compound has been studied for its potential applications in reducing air pollution.
特性
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-11-24-14-9-7-13(8-10-14)21-19(23)18(22)16-12-20-17-6-4-3-5-15(16)17/h3-10,12,20H,2,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASYAPVQPOCBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
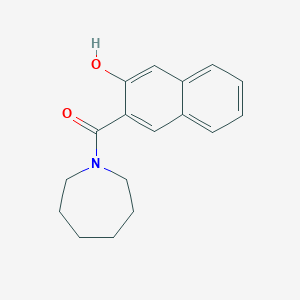
![2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)
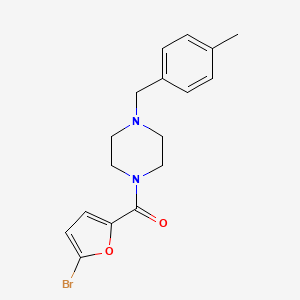
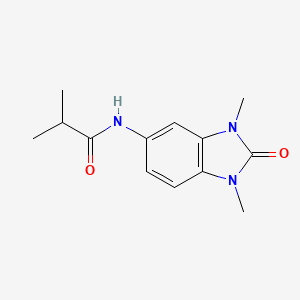
![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)

![methyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5106245.png)
![5-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5106246.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5106250.png)
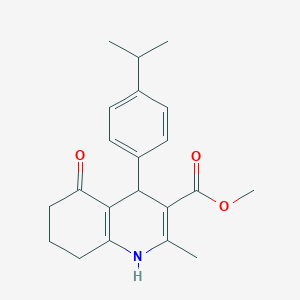
![5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5106266.png)